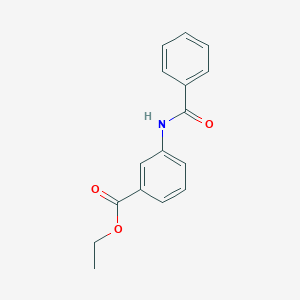
Ethyl 3-benzamidobenzoate
Vue d'ensemble
Description
Ethyl 3-benzamidobenzoate is an organic compound with the molecular formula C16H15NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its aromatic structure, which includes a benzoylamino group attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-benzamidobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-aminobenzoic acid with benzoyl chloride, followed by the reaction with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ethyl 3-(benzoylamino)benzoate may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion rates and selectivity. For example, the reduction and esterification of p-nitrobenzoic acid in a continuous-flow system can achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-benzamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylamino derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of Ethyl 3-benzamidobenzoate derivatives. For instance, a series of synthesized compounds based on this structure demonstrated significant cytotoxic effects against cancer cell lines such as HeLa cells. Flow cytometry analysis indicated that these compounds can induce G1 phase cell cycle arrest, suggesting their role as potential anticancer agents .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism involves disruption of bacterial membranes, which leads to morphological changes observable through electron microscopy .
1.3 Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly against cholinesterases such as acetylcholinesterase and butyrylcholinesterase. Studies indicate that derivatives of this compound can act as competitive inhibitors, with variations in substituents affecting their inhibitory potency . This property is crucial for developing therapeutic agents for conditions like Alzheimer's disease.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is essential in optimizing the biological activity of this compound derivatives. Variations in the benzamide moiety have been systematically studied to determine their effects on biological activity. For example, modifications at different positions on the benzene ring have resulted in significant changes in both anticancer and antimicrobial activities .
| Substituent Position | Biological Activity | Remarks |
|---|---|---|
| Para | High anticancer activity | Induces cell cycle arrest |
| Meta | Moderate antimicrobial activity | Effective against specific bacteria |
| Ortho | Low enzyme inhibition | Minimal interaction with target enzymes |
Case Studies
Several case studies have documented the synthesis and evaluation of this compound derivatives:
- Case Study 1: Synthesis and Evaluation of Anticancer Agents
- Case Study 2: Antimicrobial Efficacy
Mécanisme D'action
The mechanism of action of ethyl 3-(benzoylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: Ethyl p-aminobenzoate, a well-known local anesthetic.
Procaine: Another local anesthetic with a similar ester structure.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields.
Uniqueness
Ethyl 3-benzamidobenzoate is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its benzoylamino group provides additional sites for chemical modification, potentially leading to novel derivatives with enhanced properties.
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
ethyl 3-benzamidobenzoate |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16(19)13-9-6-10-14(11-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |
Clé InChI |
QFGADEFQZDZMMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













